Thermodynamic Stability Comparison: 2,3,5-Trichlorothiophene Exhibits Higher Standard Heat of Formation Than the 2,3,4-Isomer
A computational study published in 2021 calculated standard heats of formation (ΔHf°) for chlorinated thiophene isomers at the B3LYP/6-311++G(d,p) level of theory. 2,3,5-Trichlorothiophene exhibits a standard heat of formation of +43.119 kcal/mol, which is higher than that of 2,3,4-trichlorothiophene at +41.334 kcal/mol [1]. This 1.785 kcal/mol difference in thermodynamic stability may influence reaction outcomes under equilibrium-controlled conditions and can inform process chemists selecting synthetic routes where exothermicity or endothermicity is a critical parameter [1].
| Evidence Dimension | Standard Heat of Formation (ΔHf°, kcal/mol) |
|---|---|
| Target Compound Data | +43.119 kcal/mol |
| Comparator Or Baseline | 2,3,4-Trichlorothiophene: +41.334 kcal/mol |
| Quantified Difference | +1.785 kcal/mol (higher for target compound) |
| Conditions | DFT calculation at B3LYP/6-311++G(d,p) level of theory |
Why This Matters
Thermodynamic stability differences affect reaction heat management and equilibrium yields in industrial-scale synthesis.
- [1] Sharma, P., et al. A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. Journal of Chemistry, 2021, Article ID 6654321, Table 2. View Source
